molecular formula C28H26N2O6 B2607124 Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-07-6

Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No. B2607124
CAS RN: 1114871-07-6
M. Wt: 486.524
InChI Key: MOXNWMAJCANSOR-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate and its derivatives have been explored for their potential in various scientific applications, primarily in the field of medicinal chemistry. One study describes the synthesis and characterization of new quinazolines as potential antimicrobial agents, highlighting the compound's utility in developing treatments against bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Anticancer Potential

Another significant area of research involves investigating the compound's anticancer properties. A study on the synthesis of novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as potential anticancer agents provides insights into the compound's ability to interact with cancer cells. Despite some compounds not exhibiting activity at certain concentrations, this research contributes to the ongoing search for effective cancer therapies (Facchinetti et al., 2015).

Molecular Mechanisms and Structure-Activity Relationships

The study of the compound's structure-activity relationship (SAR) and molecular mechanisms is crucial for understanding how it interacts with biological systems. Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogs reveals their potential in mitigating drug resistance in cancer cells, thus providing a promising avenue for treating cancers with multiple drug resistance (Das et al., 2009).

Synthetic Methodologies

The development of synthetic methodologies for such compounds is also an area of interest. A study on a facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes showcases an efficient method for preparing key intermediates like ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, which is crucial for the synthesis of other therapeutically relevant compounds (Wang, Boschelli, Johnson, & Honores, 2004).

Regioselectivities in Synthesis

Exploring the regioselectivities in the synthesis of related compounds can provide insights into the compound's chemical behavior and potential modifications for enhanced efficacy. Research into the synthesis of Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate highlights the selective reactions that lead to compounds with varying biological activities (Atia et al., 2017).

properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-12-22-21(14-19)25(16-23(30-22)18-8-6-5-7-9-18)36-17-27(31)29-20-11-13-24(33-2)26(15-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXNWMAJCANSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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